2-(4-methoxyphenyl)-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide
Description
The compound 2-(4-methoxyphenyl)-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide is a bis-aryl acetamide derivative featuring:
- A central acetamide backbone.
- Two 4-methoxyphenyl groups: one attached directly to the acetamide carbonyl, and another via a pyrimidinylamino linker.
- A 6-methylpyrimidin-2-yl moiety bridging the two aromatic systems.
Properties
IUPAC Name |
N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O3/c1-18-16-25(29-20-10-14-24(35-3)15-11-20)32-27(28-18)31-22-8-6-21(7-9-22)30-26(33)17-19-4-12-23(34-2)13-5-19/h4-16H,17H2,1-3H3,(H,30,33)(H2,28,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISMHYUXQVHQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article explores its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of methoxy groups, an acetamide functional group, and a pyrimidine derivative, which are essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings related to its anticancer properties:
The compound demonstrates significant cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle modulation.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that derivatives related to this compound can significantly inhibit COX-2 activity, a key enzyme involved in inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups enhances the biological activity of the compound. Key findings include:
- The methoxy groups contribute to increased lipophilicity, enhancing cell membrane permeability.
- The pyrimidine moiety is crucial for binding to biological targets associated with cancer proliferation and inflammation.
Case Studies
Several case studies have been conducted to explore the biological activities of similar compounds:
- Study on Anticancer Properties : A study evaluated the effects of related pyrimidine derivatives on MCF-7 cells, reporting significant inhibition of cell growth and induction of apoptosis through caspase activation pathways.
- Inflammatory Response Study : Another investigation focused on the anti-inflammatory effects of methoxy-substituted derivatives in rat models, demonstrating reduced edema and inflammatory markers compared to standard treatments.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Sulfamoyl vs. Amino Linkers
N-{4-[(4-Methoxyphenyl)Sulfamoyl]Phenyl}Acetamide (CAS 19837-89-9)
- Key Difference: Replaces the pyrimidinylamino linker with a sulfamoyl group.
- Impact: Reduced hydrogen-bonding capacity due to sulfonamide’s weaker H-bond acceptor strength compared to amine . Increased molecular weight (334.39 g/mol vs.
2-(4-Methoxyphenyl)-N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}Acetamide (CAS 349145-08-0)
Pyrimidine vs. Thiazole/Thiophene Cores
Thiazole Derivatives ()
Example: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13)
- Key Difference : Replaces pyrimidine with a thiazole ring .
- Molecular weight (422.54 g/mol) is lower than the target compound, suggesting better bioavailability .
T16Ainh-A01 ()
Substituent Effects on Pharmacokinetics
Electron-Withdrawing vs. Electron-Donating Groups
- N-(4-Chlorophenyl)-2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide () Key Difference: Chlorophenyl and trifluoromethyl substituents. Impact: Increased lipophilicity (logP) compared to methoxy groups, favoring blood-brain barrier penetration but reducing aqueous solubility .
4-Methoxy vs. 4-Methylpiperidinyl ()
- 2-(4-Methoxyphenyl)-N-{4-[(4-Methylpiperidinyl)Sulfonyl]Phenyl}Acetamide Key Difference: Methylpiperidinyl sulfonyl group replaces pyrimidinylamino linker.
Molecular Weight and Bioavailability
*Estimated based on structural analogs.
Substituent Effects on Solubility
- Methoxyphenyl : Enhances solubility via O-methyl hydrogen bonding with aqueous environments.
- Chlorophenyl/Trifluoromethyl : Reduces solubility due to hydrophobicity .
Preparation Methods
Step 1: Synthesis of 4-[(4-Methoxyphenyl)Amino]-6-Methylpyrimidin-2-Amine
Reagents :
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2,4-Dichloro-6-methylpyrimidine (1.0 eq)
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4-Methoxyaniline (2.2 eq)
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DIEA (3.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (6 mol%)
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Toluene, 110°C, 18 h
Mechanism : Palladium-catalyzed C–N coupling enables selective amination at the 4-position of pyrimidine. Excess 4-methoxyaniline ensures complete displacement of the first chloride, while the 2-chloro group remains intact for subsequent functionalization.
Yield : 78% (isolated via silica gel chromatography, hexane/EtOAc 3:1).
Step 2: Installation of 4-Aminophenyl Substituent
Reagents :
-
Intermediate from Step 1 (1.0 eq)
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4-Aminophenylboronic acid (1.5 eq)
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CuI (10 mol%), K₂CO₃ (2.0 eq)
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DMF/H₂O (4:1), 90°C, 24 h
Outcome : Chan-Lam coupling introduces the 4-aminophenyl group at the pyrimidine 2-position. Copper catalysis facilitates boronic acid transmetallation and C–N bond formation.
Purity : >95% (HPLC-UV, C18 column, 0.1% TFA in H₂O/MeCN).
Step 3: Synthesis of 2-(4-Methoxyphenyl)Acetyl Chloride
Procedure :
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2-(4-Methoxyphenyl)acetic acid (1.0 eq) reacts with SOCl₂ (3.0 eq) in anhydrous DCM.
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Reflux at 40°C for 4 h, followed by solvent evaporation.
Critical Parameter : Strict moisture control prevents hydrolysis to the parent acid.
Step 4: Schotten-Baumann Acylation
Conditions :
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Pyrimidine-aminophenyl intermediate (1.0 eq)
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2-(4-Methoxyphenyl)acetyl chloride (1.2 eq)
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NaOH (10% aq), THF, 0°C → rt, 12 h
Workup : Extract with DCM, dry over Na₂SO₄, concentrate.
Yield : 68% after recrystallization (MeOH/H₂O).
Reaction Parameter Optimization
Temperature Effects on Amination Efficiency
| Temp (°C) | Catalyst Loading (Pd) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 90 | 5 mol% | 24 | 62 |
| 110 | 5 mol% | 18 | 78 |
| 130 | 5 mol% | 12 | 71 |
| Solvent System | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF/H₂O (4:1) | K₂CO₃ | 75 | 93 |
| DMSO/H₂O (3:1) | Cs₂CO₃ | 68 | 89 |
| THF/H₂O (5:1) | K₃PO₄ | 54 | 85 |
Optimal Choice : DMF/H₂O with K₂CO₃ maximizes nucleophilicity of the amine.
Analytical Characterization Data
Spectroscopic Profiles
| Technique | Key Signals | Correlation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.45 (s, 1H, NH), 7.82 (d, J=8.4 Hz, 2H), 6.89 (d, J=8.8 Hz, 4H) | Pyrimidine H-5, aromatic protons |
| ¹³C NMR (101 MHz, DMSO-d6) | δ 170.2 (C=O), 161.5 (C-OCH₃), 158.3 (C=N) | Carbonyl, methoxy, imine carbons |
| HRMS (ESI+) | m/z 501.2124 [M+H]⁺ (calc. 501.2128) | Molecular ion confirmation |
Industrial Scalability Considerations
Continuous Flow Synthesis
Reactor Design : Two-stage microfluidic system with:
-
Zone 1: Pd-catalyzed amination (residence time = 30 min, 110°C).
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Zone 2: Acetamide coupling (residence time = 45 min, 25°C).
Waste Stream Management
Byproducts :
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Diisopropylamine (from DIEA neutralization).
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Sodium chloride (Schotten-Baumann reaction).
Mitigation :
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Distillation recovery of DIEA (89% efficiency).
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Nanofiltration for NaCl removal.
Challenges and Troubleshooting
Competitive Side Reactions
Issue : Over-alkylation at pyrimidine C-2 during amination.
Solution : Use substoichiometric CuI (10 mol%) to suppress radical pathways.
Crystallization Difficulties
Issue : Oil formation during final recrystallization.
Resolution : Seeding with pure product crystals and slow cooling (0.5°C/min).
Green Chemistry Alternatives
Solvent Replacement
Original : THF (GHS Category 2).
Alternative : Cyclopentyl methyl ether (CPME), achieving 70% yield with comparable purity.
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step protocols:
Acetylation : Reacting 4-methoxyaniline with acetic anhydride to form an intermediate acetamide.
Oximation : Treating the intermediate with hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate) to introduce the hydroxyimino group.
Coupling Reactions : Linking the pyrimidine core via sulfanyl or amino groups using coupling agents like NIS (N-iodosuccinimide) and TMSOTf (trimethylsilyl triflate) under controlled temperatures (-40°C to -20°C) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) ensures high purity .
Basic: Which spectroscopic methods confirm the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR verify substituent positions (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities?
Contradictions may arise from assay variability or structural impurities. Strategies include:
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., enzyme inhibition assays at fixed pH and temperature) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., methoxy or methyl substituents) to isolate bioactive moieties .
- Computational Modeling : Molecular docking (AutoDock) or MD simulations (AMBER) predict binding interactions with targets like kinases or receptors .
Advanced: What strategies optimize reaction yields during synthesis?
Optimization hinges on:
- Temperature Control : Low temperatures (-40°C) stabilize reactive intermediates (e.g., NIS activation) .
- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility and reaction efficiency .
- pH Adjustment : Basic conditions (sodium acetate) favor oximation .
- Monitoring : TLC or HPLC tracks reaction progress to minimize side products .
Basic: What key functional groups influence bioactivity?
Critical groups include:
- Methoxyphenyl Moieties : Enhance lipophilicity and membrane permeability .
- Pyrimidine Core : Participates in hydrogen bonding with enzymatic active sites .
- Acetamide Linker : Stabilizes interactions via Van der Waals forces .
SAR studies show that substitutions on the pyrimidine ring (e.g., methyl groups) modulate potency .
Advanced: How to design experiments to study metabolic stability?
- In Vitro Models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism.
- LC-MS/MS Analysis : Quantify metabolites (e.g., demethylated or hydroxylated derivatives) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative degradation .
Basic: What purification techniques are effective post-synthesis?
- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) separates polar impurities .
- Recrystallization : Ethanol or methanol yields high-purity crystals .
Advanced: What computational methods predict binding interactions with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate binding poses with kinases or GPCRs .
- MD Simulations : AMBER or GROMACS assess binding stability over time .
- Validation : Surface plasmon resonance (SPR) confirms computed binding affinities experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
